An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Synthesis and Properties
An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (VMC), a key intermediate in silicone chemistry. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathway.
Introduction
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, also known as VMC or D4V, is a cyclic organosilicon compound characterized by a four-silicon, four-oxygen siloxane backbone with both methyl and vinyl functional groups attached to each silicon atom. Its unique structure, featuring reactive vinyl groups, makes it a valuable precursor for the synthesis of a wide array of silicone-based materials.[1] VMC is instrumental in the production of high-performance silicone elastomers, coatings, sealants, and adhesives.[2] Furthermore, it serves as a crucial building block in organic synthesis and polymer chemistry.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is presented in the table below. The data has been aggregated from multiple sources to ensure accuracy.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₄Si₄ | [2] |
| Molecular Weight | 344.66 g/mol | [2][4] |
| CAS Number | 2554-06-5 | [2][4] |
| Appearance | Clear, colorless liquid | [2] |
| Melting Point | -44 °C (decomposes) | [4] |
| Boiling Point | 111-112 °C at 10 mmHg | [4] |
| Density | 0.997 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.434 | [2][4] |
| Purity | ≥ 97% (GC) | [2][5] |
| Solubility | Miscible with most organic solvents. | [6] |
Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
The primary industrial synthesis of VMC involves the hydrolysis of methylvinyldichlorosilane. This process yields a mixture of linear and cyclic siloxanes, from which the desired tetramer is isolated.
Synthesis Workflow
The overall workflow for the synthesis of VMC is depicted in the diagram below.
Caption: Overall workflow for the synthesis of VMC.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.[4]
Materials:
-
Methylvinyldichlorosilane (300 g)
-
Deionized water (800 g)
-
Triton TX-100 (500 ppm)
-
20 wt% Sodium chloride solution (100 g)
-
Potassium hydroxide or Tetramethylammonium hydroxide (catalyst)
Equipment:
-
2000 mL three-necked flask with mechanical stirrer
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Hydrolysis:
-
To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.
-
Cool the mixture to 15°C using an ice-salt bath while stirring.
-
Add 300 g of methylvinyldichlorosilane dropwise to the flask over 6 hours, maintaining the reaction temperature between 15-20°C.
-
After the addition is complete, continue stirring for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.[4]
-
Remove the ice-salt bath and heat the mixture to 58°C with a heating mantle while stirring.
-
After 4 hours of reaction at 50-60°C, cool the mixture.[4]
-
-
Phase Separation and Washing:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper oil layer (the hydrolysate).
-
Wash the oil layer with 100 g of 20 wt% sodium chloride solution. Allow the layers to settle and separate the oil layer.
-
-
Cracking (Depolymerization):
-
To the washed hydrolysate, add a catalytic amount of potassium hydroxide or tetramethylammonium hydroxide.
-
Heat the mixture to 160-180°C under high vacuum (735-745 mmHg). This "cracking" step facilitates the depolymerization of linear polysiloxanes and the formation of cyclic siloxanes.[4] The volatile cyclic products are continuously removed from the reaction mixture.
-
-
Purification:
-
The collected distillate, which is a mixture of cyclic siloxanes, is then subjected to fractional vacuum distillation.
-
The fraction containing 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is collected.[4] The lower-boiling fractions and the residue from the distillation can be recycled back into the cracking step.[4]
-
Reaction Mechanism
The synthesis of VMC proceeds through a two-stage mechanism: hydrolysis and condensation of the dichlorosilane monomer, followed by catalytic depolymerization (cracking) of the resulting polysiloxanes.
Caption: Simplified mechanism of VMC synthesis.
The initial hydrolysis of methylvinyldichlorosilane results in the formation of highly reactive methylvinylsilanols. These silanols rapidly undergo condensation reactions, eliminating water to form both linear and cyclic polysiloxanes of varying chain lengths. The subsequent high-temperature, vacuum-assisted cracking in the presence of a catalyst promotes the depolymerization of the linear chains and the equilibration of the cyclic species. This process favors the formation of the thermodynamically stable cyclic tetramer, VMC, which is continuously removed by distillation, driving the equilibrium towards the desired product.
Applications
The presence of four reactive vinyl groups makes VMC a versatile crosslinking agent and monomer in the synthesis of various silicone-based materials.
-
Silicone Elastomers: VMC is a key component in the production of high-performance silicone elastomers, which are valued for their thermal stability and flexibility in automotive and aerospace applications.[2]
-
Coatings and Sealants: It is used to formulate advanced coatings and sealants with superior water resistance and durability, making them ideal for construction and industrial uses.[2]
-
Adhesives: VMC enhances the performance of adhesives, providing strong bonding capabilities for a variety of materials.
-
Organic Synthesis: It serves as a vinyl donor in palladium-catalyzed cross-coupling reactions for the preparation of styrene derivatives.[3][6]
-
Polymer Chemistry: VMC is utilized as a building block for the synthesis of dendrimers and other complex polymer architectures.[3]
Conclusion
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a fundamental building block in silicone chemistry with a well-established synthetic route and a wide range of applications. Its unique combination of a stable siloxane backbone and reactive vinyl functional groups allows for the creation of advanced materials with tailored properties. This guide provides essential technical information for researchers and professionals working with this versatile compound.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (2554-06-5) 1H NMR [m.chemicalbook.com]
- 6. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
